

# Comparative Solubility Guide: Thiazole Amine Hydrochloride Salts

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## Compound of Interest

Compound Name: *5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride*

CAS No.: 859469-67-3

Cat. No.: B2860709

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## Part 1: Executive Summary & Technical Rationale

In the development of thiazole-containing therapeutics (e.g., Pramipexole, Acotiamide, Dasatinib), the formation of hydrochloride (HCl) salts is a standard strategy to overcome the poor aqueous solubility inherent to the lipophilic thiazole scaffold.

This guide provides a comparative analysis of the solubility profiles of thiazole amine HCl salts versus their free base counterparts. The data indicates that dihydrochloride salts of thiazole amines typically exhibit a >100-fold increase in aqueous solubility compared to the free base. However, this gain is strictly pH-dependent and subject to the Common Ion Effect in high-chloride environments (e.g., 0.1 N HCl).

## The Mechanistic Driver: Site-Specific Protonation

The thiazole ring contains two potential protonation sites:

- The Ring Nitrogen (N3): Weakly basic (pKa conjugate acid ~2.5).

- Exocyclic Amines: Typically more basic (pKa ~9-10 for alkylamines).

In hydrochloride salts, the strong acid protonates the most basic center (usually the exocyclic amine) and often the ring nitrogen if a dihydrochloride is formed. This disruption of the crystal lattice, coupled with the high solvation energy of the chloride counterion, drives the dissolution process.

## Part 2: Comparative Solubility Data

The following data aggregates experimental findings for representative thiazole amines.

### Table 1: Solubility Profile of Pramipexole (PPX)

A model for highly soluble thiazole amine salts.

Parameter	Pramipexole Free Base	Pramipexole Dihydrochloride Monohydrate	Fold Increase
Aqueous Solubility (25°C)	~1–2 mg/mL	>200 mg/mL	>100x
pH 1.2 (SGF)	High (Ionized)	High (>100 mg/mL)	Comparable
pH 6.8 (Intestinal)	Low (<5 mg/mL)	High (>10 mg/mL)*	>2x
Methanol Solubility	Moderate	~80 mg/mL (8% w/v)	Moderate
Ethanol Solubility	Low	~5 mg/mL (0.5% w/v)	Low
Solid State Form	Crystalline Powder	Crystalline Monohydrate	N/A

\*Note: At pH 6.8, the salt may begin to disproportionate if the buffering capacity is low, but intrinsic solubility remains higher due to the pre-existing acidic microenvironment of the dissolving salt particle.

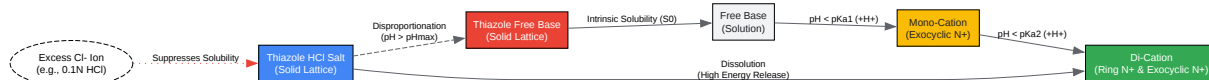
### Table 2: Solubility of 2-Aminothiazole (Fundamental Scaffold)

A model for fragment-based drug discovery.

Solvent System	Free Base Solubility (20°C)	Hydrochloride Salt Solubility	Observation
Water	~100 mg/mL	>500 mg/mL	Salt is extremely hygroscopic and soluble.
0.1 M HCl	Very High	Reduced (Common Ion Effect)	Excess Cl <sup>-</sup> suppresses solubility slightly.
Diethyl Ether	Soluble	Insoluble	Salt formation eliminates ether solubility.

## Part 3: Mechanistic Visualization

The following diagram illustrates the protonation pathways that govern solubility and the equilibrium states involved.



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Caption: Solubility equilibrium of thiazole amines showing protonation states and the common ion effect suppression pathway.

## Part 4: Experimental Protocol (Self-Validating)

Objective: Determine the thermodynamic solubility of a thiazole amine HCl salt. Validation

Standard: Protocol includes "Checkpoints" to ensure data integrity (E-E-A-T principle).

## Materials

- Analyte: Thiazole Amine HCl Salt (e.g., Pramipexole 2HCl).
- Media: HPLC Grade Water, 0.1N HCl, Phosphate Buffer (pH 6.8).
- Equipment: Temperature-controlled shaker, HPLC-UV or UV-Vis Spectrophotometer, pH meter.

## Workflow

### Step 1: Saturation Preparation

- Weigh approximately 100 mg of the salt into a 4 mL glass vial.
- Add 1.0 mL of the selected solvent medium.
- Checkpoint 1 (Visual): If the solid dissolves completely, add more solid until a suspension is visible. A persistent solid phase is mandatory for thermodynamic solubility.

### Step 2: Equilibration

- Seal the vial and place it in a shaker bath at  $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$ .
- Shake at 200 RPM for 24 hours.
- Checkpoint 2 (pH Drift): After 24 hours, measure the pH of the supernatant.
  - Insight: HCl salts are acidic. In unbuffered water, the pH will drop significantly (often to pH 2-3). If measuring "water solubility," record the final pH; do not adjust it.

### Step 3: Phase Separation & Analysis

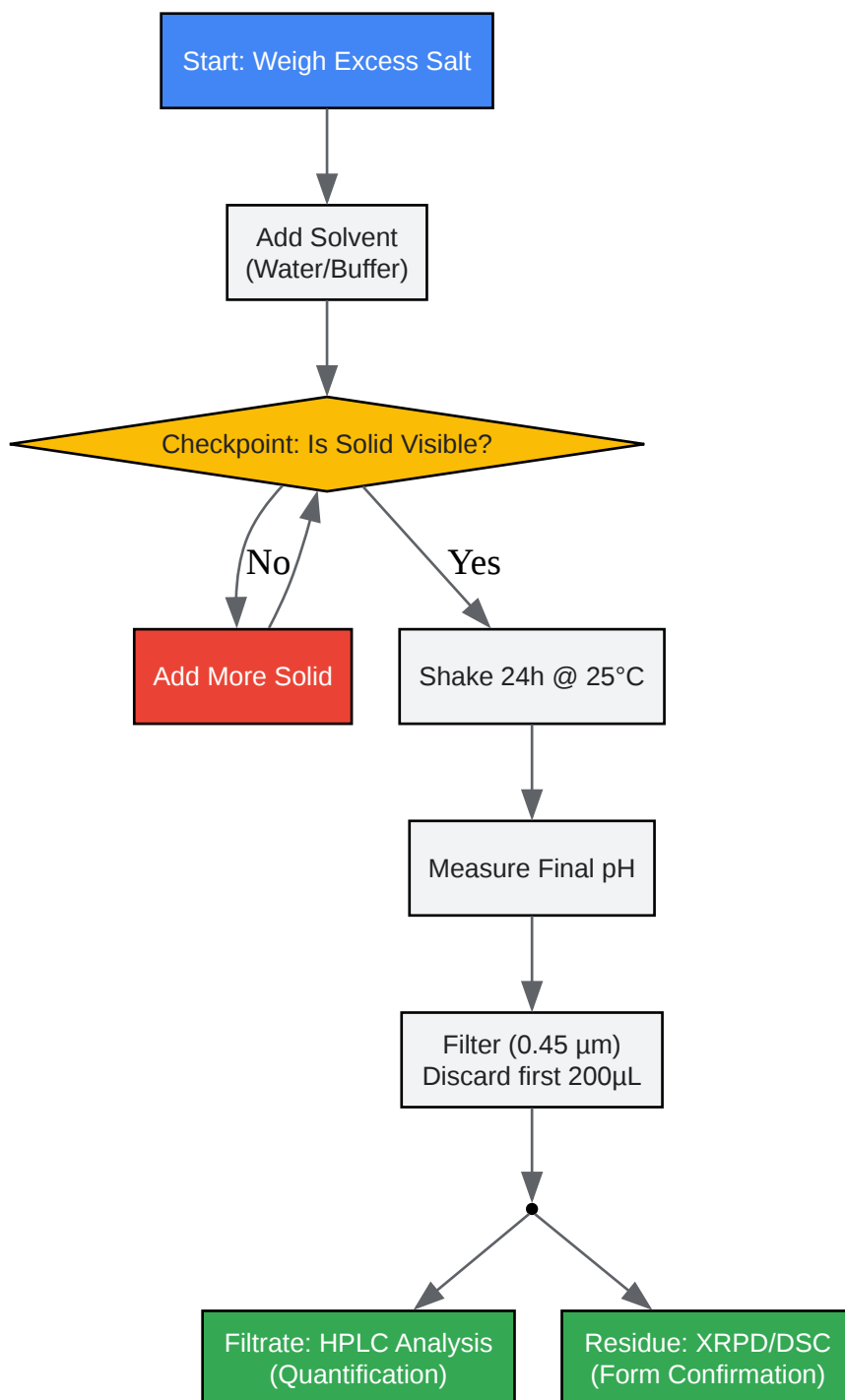
- Filter the suspension using a 0.45  $\mu\text{m}$  PVDF syringe filter.
  - Pre-saturation: Discard the first 200  $\mu\text{L}$  of filtrate to prevent filter adsorption errors.
- Dilute the filtrate immediately with mobile phase (to prevent precipitation if temperature shifts).

- Analyze via HPLC.

### **Step 4: Solid Phase Analysis (Critical for Salts)**

- Recover the undissolved solid from the filter.
- Analyze via X-Ray Powder Diffraction (XRPD) or DSC.
- Checkpoint 3 (Disproportionation): Confirm the solid is still the HCl salt. In high pH buffers (pH > 6), the salt may convert back to the free base. If the solid is Free Base, you have measured the solubility of the base, not the salt.

## **Part 5: Experimental Workflow Diagram**



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Caption: Step-by-step workflow for thermodynamic solubility determination with critical validation checkpoints.

## References

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